5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine
Descripción
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-26-19(10-18(25-26)15-2-4-16(22)5-3-15)21(28)27-9-8-14(12-27)13-29-20-7-6-17(23)11-24-20/h2-7,10-11,14H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXHKMOTBJVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Fluoropyridine Derivatives
(S)-5-Fluoro-2-(1-Phenylethyl)Pyridine ()
- Core : 5-fluoropyridine with a phenylethyl substituent.
- Synthesis : Asymmetric hydroarylation using CuH/Pd catalysis (88–89% yield).
- Key Difference : Lacks the pyrrolidine-pyrazole-carbonyl moiety, resulting in simpler pharmacokinetics but reduced target specificity.
- Relevance : Highlights the role of fluoropyridine in stereoselective synthesis .
5-Fluoro-2-(Pyrrolidin-3-Yl)Pyridine Dihydrochloride ()
- Core : 5-fluoropyridine with pyrrolidin-3-yl substitution.
- Properties : Dihydrochloride salt (95% purity) improves solubility.
Pyrazole-Containing Compounds
5-Fluoro-4-(3-Methyl-1H-Pyrazol-5-Yloxy)-2-(3-(Pyridin-4-Yl)Pyrrolidin-1-Yl)Pyrimidine ()
- Core : Pyrimidine with pyrazole and pyrrolidine substituents.
- Synthesis : Multi-step process (97% yield in first step) using DIEA/NMP.
- Activity: Targets de novo purine biosynthesis in tuberculosis.
- Comparison : Pyrimidine vs. pyridine core; shared pyrrolidine-pyrazole motifs suggest overlapping synthetic strategies .
5-Fluoro-2-[1-(4-Methoxy-Phenyl)-1H-Pyrazole-4-Yl]-3,3-Dimethyl-3H-Indole ()
Sustained-Release Formulations
5-Fluoro-2-[[(1S)-1-(5-Fluoro-2-Pyridyl)Ethyl]Amino]-6-[(5-Isopropoxy-1H-Pyrazol-3-Yl)Amino]Pyridine-3-Carbonitrile ()
- Core : Pyridine with pyrazole and isopropoxy groups.
- Formulation : Depot preparation using biodegradable polymers (e.g., PLGA) for sustained release over 14–90 days.
- Comparison: Shares pyridine-pyrazole architecture but uses amino and nitrile substituents instead of methoxy-pyrrolidine .
Functional Group Impact on Bioactivity
- Fluorine : Enhances lipophilicity and metabolic stability across all compounds.
- Pyrrolidine : Conformational restriction improves target engagement (shared in target compound and ).
- Pyrazole : Contributes to hydrogen bonding () but varies in substituent effects (e.g., isopropoxy in vs. carbonyl in target compound).
Métodos De Preparación
Cyclocondensation of Hydrazines with 1,3-Dielectrophilic Reagents
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic precursors. For 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl, the reaction typically employs 4-fluorophenylacetylene derivatives and methylhydrazine under iodine-mediated conditions. Harigae et al. demonstrated that terminal alkynes react with aldehydes and hydrazines in the presence of molecular iodine to yield 3,5-disubstituted pyrazoles with 68–99% yields.
-
Combine 4-fluorophenylacetylene (10 mmol), p-tolualdehyde (10 mmol), and iodine (1.2 equiv) in THF.
-
Add methylhydrazine (12 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the pyrazole.
Key Data :
Carbonylation of the Pyrazole Core
The 5-carbonyl group is introduced via palladium-catalyzed carbonylation. Lizuka and Kondo reported using aryl iodides, hexacarbonyl molybdenum, and methylhydrazine to form pyrazole carbonyl derivatives in 58–94% yields. For this compound, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is synthesized first, followed by activation as an acyl chloride using thionyl chloride.
Functionalization of Pyrrolidine-3-yl-Methanol
Synthesis of Pyrrolidine-3-yl-Methanol
Pyrrolidine-3-yl-methanol is prepared via N-alkylation of pyrrolidine with epichlorohydrin, followed by reduction.
-
React pyrrolidine (10 mmol) with epichlorohydrin (12 mmol) in EtOH at reflux for 6 hours.
-
Reduce the epoxy intermediate with LiAlH₄ (2 equiv) in THF to yield pyrrolidine-3-yl-methanol.
-
Purify by distillation (bp 98–100°C at 15 mmHg).
Analytical Data :
Introduction of the Pyrazole Carbonyl Group
The pyrrolidine nitrogen is acylated with 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride using Schotten-Baumann conditions:
-
Dissolve pyrrolidine-3-yl-methanol (5 mmol) in aqueous NaOH (10%).
-
Add 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (5.5 mmol) in dichloromethane.
-
Stir vigorously for 2 hours.
-
Isolate the product via extraction (DCM) and dry over MgSO₄.
Outcome :
Preparation of 5-Fluoro-2-Hydroxypyridine
Fluorination of 2-Hydroxypyridine
Direct fluorination of 2-hydroxypyridine is achieved using Selectfluor® in acetonitrile:
-
Suspend 2-hydroxypyridine (10 mmol) in MeCN.
-
Add Selectfluor® (12 mmol) and heat at 80°C for 8 hours.
-
Neutralize with NaHCO₃ and extract with EtOAc.
Results :
Coupling of Pyrrolidine-Pyrazole and Pyridine Fragments
Etherification via Mitsunobu Reaction
The methoxy linkage is formed using the Mitsunobu reaction:
-
Combine 5-fluoro-2-hydroxypyridine (5 mmol), pyrrolidine-pyrazole derivative (5 mmol), and PPh₃ (12 mmol) in THF.
-
Add DIAD (10 mmol) dropwise at 0°C.
-
Stir at room temperature for 24 hours.
-
Purify via flash chromatography (hexane:EtOAc = 1:1).
Performance Metrics :
Analytical Characterization and Validation
Spectroscopic Confirmation
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Pyrazole-pyrrolidine coupling : Acyl chloride intermediates (e.g., pyrazole-5-carbonyl chloride) react with pyrrolidine derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Ether linkage formation : The methoxy bridge is introduced via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or THF) and bases like K₂CO₃ .
- Fluorination : Fluorine substituents are introduced early via electrophilic aromatic substitution or late-stage fluorination using reagents like Selectfluor™.
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
- Yield monitoring : Track intermediates via TLC (Rf values) and HPLC (purity >95%) .
Q. How can researchers characterize the structure and purity of this compound?
Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridine methoxy at δ 3.8–4.2 ppm) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and pyrazole-pyrrolidine linkage (e.g., C–C bond lengths: 1.48–1.52 Å) .
- HPLC-MS : Validates molecular weight (calculated m/z: ~430 Da) and purity (>98%) .
Table 1 : Representative Analytical Data
| Parameter | Method | Observed Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 148–150°C | |
| LogP (logD₇.₄) | Shake-flask | 2.8 ± 0.2 | |
| Purity | HPLC | 98.5% |
Q. What strategies enhance solubility and stability in aqueous media?
- Salt formation : Convert free base to hydrochloride or citrate salts to improve aqueous solubility .
- Co-solvents : Use DMSO:water (1:9) or cyclodextrin-based formulations for in vitro assays.
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC, identifying hydrolytic cleavage at the methoxy group as a primary degradation pathway .
Advanced Research Questions
Q. How are biological targets identified and validated for this compound?
Methodologies :
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs) to pull down interacting proteins .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition (e.g., IC₅₀ < 1 µM for JAK2) .
- CRISPR-Cas9 knockout : Validate target relevance by assessing loss of compound efficacy in KO cell lines .
Q. How can contradictory bioactivity data across assays be resolved?
Systematic analysis steps :
- Assay standardization : Compare results under consistent conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS).
- Off-target profiling : Use BioMAP® diversity panels to identify polypharmacology .
- Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ in human microsomes: 45 min) to rule out metabolite interference .
Table 2 : Bioactivity Comparison Across Studies
| Assay Type | Observed IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 0.8 ± 0.1 | MCF-7 | |
| Antimicrobial | >50 | E. coli | |
| Anti-inflammatory | 2.3 ± 0.4 | RAW 264.7 |
Q. What computational approaches model interactions with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., RMSD < 2.0 Å) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond retention >80%) .
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding (-9.2 kcal/mol for JAK2) .
Q. How do SAR studies guide pharmacological optimization?
Key structural modifications :
- Pyrrolidine substitution : Replace N-methyl with bulkier groups (e.g., isopropyl) to enhance target selectivity .
- Fluorophenyl positioning : Ortho-fluorine improves metabolic stability but reduces solubility (ClogP increases by 0.5) .
- Methoxy linker : Replace with ethoxy or PEG chains to modulate membrane permeability .
Table 3 : SAR Trends for Analogs
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Pyrazole → imidazole | Activity lost | |
| Fluorine → chlorine | IC₅₀ ↓ 2-fold | |
| Methoxy → ethoxy | LogP ↑ 0.3 |
Q. How are crystallographic discrepancies in structural analogs resolved?
- Data re-refinement : Apply SHELXL with updated scattering factors for fluorine atoms .
- Twinned crystal analysis : Use PLATON to detect and model twinning in low-symmetry space groups (e.g., P2₁/c) .
- Temperature factors : Adjust anisotropic displacement parameters (ADPs) for disordered fluorophenyl rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
